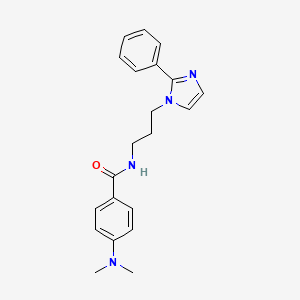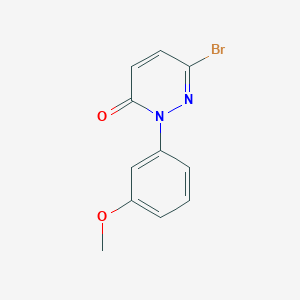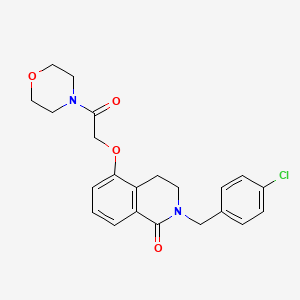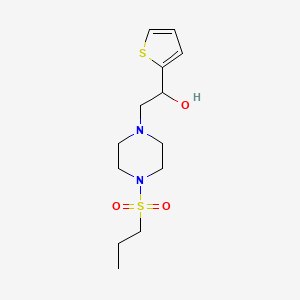![molecular formula C17H16N6O2 B2519301 3-(2-オキソ-2-{3-[(ピリダジン-3-イル)アミノ]アゼチジン-1-イル}エチル)-3,4-ジヒドロキナゾリン-4-オン CAS No. 2097917-51-4](/img/structure/B2519301.png)
3-(2-オキソ-2-{3-[(ピリダジン-3-イル)アミノ]アゼチジン-1-イル}エチル)-3,4-ジヒドロキナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
ピラジンとピリダジンが1,2,3-トリアゾールに融合した化合物は、本化合物と類似しており、医薬品化学で用いられてきました . これらの化合物は、細胞の成長、生存、および血管新生において重要な役割を果たすタンパク質キナーゼであるc-Metの阻害に可能性を示しています .
蛍光プローブ
これらの複素環は、蛍光プローブとして使用されてきました . 蛍光プローブは、生物学や化学など、さまざまな分野で、生物学的物質を検出、識別、または定量するために使用されます。
ポリマーの構造単位
これらは、ポリマーの構造単位としても使用されてきました . これらの複素環を含むポリマーは、プラスチック、樹脂、繊維の製造など、さまざまな用途に使用できます。
抗菌活性
ピリダジンとピリダジノン誘導体は、抗菌活性を含む、幅広い薬理活性を示しています . これらは、新しい抗菌薬の開発に潜在的に使用できます。
抗うつ活性
これらの化合物は、抗うつ活性も示しています . これは、うつ病の新しい治療法の開発に使用できることを示唆しています。
降圧活性
ピリダジンとピリダジノン誘導体は、降圧活性を示しています . これは、高血圧の治療に使用できる可能性があることを意味します。
抗がん活性
これらの化合物は、抗がん活性を示しています . これらは、新しいがん治療法の開発に使用できる可能性があります。
抗血小板活性
ピリダジノン誘導体は、非プロスタノイドPGI2アゴニストとして報告されており、ヒト血小板のADP誘発凝集を阻害しました . これは、血栓の予防における潜在的な使用を示唆しています。
作用機序
Target of action
The compound contains a pyridazin-3-one moiety, which is known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Mode of action
The presence of the pyridazin-3-one moiety could potentially enhance the potency of the compound .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with pyridazin-3-one derivatives, it’s likely that multiple pathways could be involved .
生化学分析
Biochemical Properties
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The pyridazinone moiety in this compound is known to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting these enzymes, the compound can modulate signaling pathways that depend on these cyclic nucleotides. Additionally, it has been observed to interact with protein kinases, influencing phosphorylation events that are critical for cell signaling and function .
Cellular Effects
The effects of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cAMP and cGMP . By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, the inhibition of phosphodiesterase enzymes can lead to increased levels of cAMP, which in turn can activate protein kinase A (PKA) and influence the transcription of genes involved in metabolic processes . Furthermore, the compound’s interaction with protein kinases can alter phosphorylation patterns, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one exerts its effects primarily through enzyme inhibition and protein interactions. The compound binds to the active sites of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP . This inhibition leads to elevated levels of these cyclic nucleotides, which can activate downstream signaling pathways. Additionally, the compound’s interaction with protein kinases can result in the modulation of phosphorylation events, further influencing cellular functions . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases where dysregulated signaling pathways play a critical role .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained modulation of signaling pathways. Over time, the compound may undergo metabolic degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate signaling pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications. Additionally, the compound’s efficacy in animal models has been demonstrated in various disease models, including cancer and inflammatory conditions .
Metabolic Pathways
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion via the kidneys . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine the compound’s ability to cross biological membranes and reach its target sites .
Subcellular Localization
The subcellular localization of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one plays a critical role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, the compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These modifications can influence the compound’s activity by altering its accessibility to target sites and its interactions with other biomolecules . The subcellular localization of the compound is essential for its therapeutic efficacy and specificity .
特性
IUPAC Name |
3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-16(22-8-12(9-22)20-15-6-3-7-19-21-15)10-23-11-18-14-5-2-1-4-13(14)17(23)25/h1-7,11-12H,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWOPKBWNGHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)
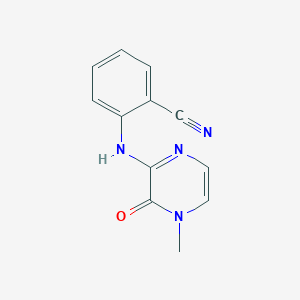
![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
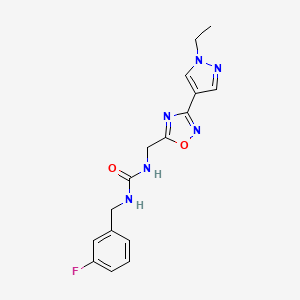

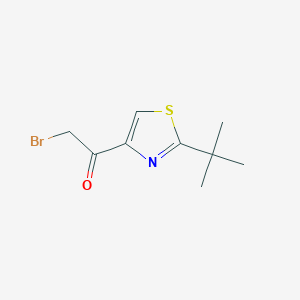
![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2519230.png)
